Cas no 2287312-54-1 ([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine structure](https://ja.kuujia.com/scimg/cas/2287312-54-1x500.png)
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 化学的及び物理的性質
名前と識別子
-
- [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 2287312-54-1
- {3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine
- EN300-6760583
-
- インチ: 1S/C15H21N/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10,16H2,1-2H3
- InChIKey: ODFJSVVDXVCDRO-UHFFFAOYSA-N
- ほほえんだ: NCC12CC(C3C=CC(C(C)C)=CC=3)(C1)C2
計算された属性
- せいみつぶんしりょう: 215.167399674g/mol
- どういたいしつりょう: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760583-10.0g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 10.0g |
$10732.0 | 2025-03-13 | |
Enamine | EN300-6760583-0.05g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 0.05g |
$2097.0 | 2025-03-13 | |
Enamine | EN300-6760583-0.25g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 0.25g |
$2297.0 | 2025-03-13 | |
Enamine | EN300-6760583-0.1g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 0.1g |
$2197.0 | 2025-03-13 | |
Enamine | EN300-6760583-0.5g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 0.5g |
$2396.0 | 2025-03-13 | |
Enamine | EN300-6760583-2.5g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 2.5g |
$4892.0 | 2025-03-13 | |
Enamine | EN300-6760583-1.0g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 1.0g |
$2496.0 | 2025-03-13 | |
Enamine | EN300-6760583-5.0g |
{3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methanamine |
2287312-54-1 | 95.0% | 5.0g |
$7238.0 | 2025-03-13 |
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamineに関する追加情報
Recent Advances in the Study of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine (CAS: 2287312-54-1)
The compound [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine (CAS: 2287312-54-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the innovative synthetic routes developed for [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Researchers have optimized the use of palladium-catalyzed cross-coupling reactions to achieve high yields and purity, as reported in a 2023 publication in the Journal of Medicinal Chemistry. The compound's bicyclo[1.1.1]pentane core has been identified as a key structural motif that enhances metabolic stability and bioavailability, making it a promising scaffold for drug development.
Pharmacological evaluations of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine have revealed its potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro studies indicate high affinity for serotonin and dopamine receptors, suggesting possible applications in the treatment of neuropsychiatric disorders such as depression and schizophrenia. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
In addition to its CNS activity, recent research has explored the compound's utility in targeted drug delivery systems. Its lipophilic nature and small molecular size enable efficient penetration of biological membranes, which could be leveraged for the development of novel therapeutics for hard-to-treat diseases. A 2024 study published in ACS Chemical Biology demonstrated the compound's ability to enhance the delivery of anticancer agents across the blood-brain barrier, opening new avenues for glioblastoma treatment.
Despite these promising developments, challenges remain in the clinical translation of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Issues such as scale-up synthesis, formulation stability, and potential off-target effects need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.
In conclusion, [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine represents an exciting area of research in medicinal chemistry. Its unique structural features and diverse biological activities position it as a valuable candidate for further investigation. As research continues to unfold, this compound may contribute significantly to the development of next-generation therapeutics for various medical conditions.
2287312-54-1 ([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine) 関連製品
- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)